molecular formula C16H21FN2O B2581487 N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide CAS No. 1797862-43-1

N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide

Cat. No.: B2581487
CAS No.: 1797862-43-1
M. Wt: 276.355
InChI Key: FYKNVCRODPYHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a fluorine atom, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-fluoropyridine and a carboxylic acid derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl bromide in the presence of a base.

    Attachment of the Methylcyclohexyl Group: This step involves the alkylation of the pyridine ring with 4-methylcyclohexyl bromide under basic conditions.

    Amidation Reaction: The final step is the formation of the carboxamide group through an amidation reaction, typically using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-3-carboxamide
  • N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-5-carboxamide
  • N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-sulfonamide

Uniqueness

N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyclopropyl and methylcyclohexyl groups. These structural features confer distinct chemical and biological properties, differentiating it from similar compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool in chemical synthesis, biological research, and potential therapeutic applications. Further studies are warranted to fully explore its capabilities and applications.

Properties

IUPAC Name

N-cyclopropyl-2-fluoro-N-(4-methylcyclohexyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c1-11-2-4-13(5-3-11)19(14-6-7-14)16(20)12-8-9-18-15(17)10-12/h8-11,13-14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKNVCRODPYHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N(C2CC2)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.